molecular formula C15H33Ga B14265773 Tris(2-methylbutan-2-yl)gallane CAS No. 166331-93-7

Tris(2-methylbutan-2-yl)gallane

Cat. No.: B14265773
CAS No.: 166331-93-7
M. Wt: 283.15 g/mol
InChI Key: LOQPUMUWUPTDNX-UHFFFAOYSA-N
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Description

Tris(2-methylbutan-2-yl)gallane is a chemical compound with the molecular formula C15H33Ga It is an organogallium compound where gallium is bonded to three 2-methylbutan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-methylbutan-2-yl)gallane typically involves the reaction of gallium trichloride with 2-methylbutan-2-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

GaCl3+3LiC5H11Ga(C5H11)3+3LiCl\text{GaCl}_3 + 3 \text{LiC}_5\text{H}_{11} \rightarrow \text{Ga(C}_5\text{H}_{11})_3 + 3 \text{LiCl} GaCl3​+3LiC5​H11​→Ga(C5​H11​)3​+3LiCl

The reaction is usually conducted at low temperatures to control the reactivity of the organolithium reagent and to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of the inert atmosphere to prevent contamination and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Tris(2-methylbutan-2-yl)gallane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form gallium oxides.

    Reduction: It can be reduced to form lower oxidation state gallium compounds.

    Substitution: The 2-methylbutan-2-yl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Gallium oxides (e.g., Ga2O3).

    Reduction: Lower oxidation state gallium compounds.

    Substitution: Various substituted gallium compounds depending on the reagents used.

Scientific Research Applications

Tris(2-methylbutan-2-yl)gallane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.

    Biology: Its potential use in biological systems is being explored, particularly in the context of gallium’s antimicrobial properties.

    Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.

    Industry: It is used in the production of gallium-containing materials, which have applications in electronics and optoelectronics.

Mechanism of Action

The mechanism by which Tris(2-methylbutan-2-yl)gallane exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, including enzymes and cellular membranes. The pathways involved may include:

    Binding to active sites of enzymes: This can inhibit or modify enzyme activity.

    Interaction with cellular membranes: This can alter membrane permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-methylpropyl)gallane
  • Tris(2-ethylhexyl)gallane
  • Tris(2-methylpentan-2-yl)gallane

Uniqueness

Tris(2-methylbutan-2-yl)gallane is unique due to the specific steric and electronic effects imparted by the 2-methylbutan-2-yl groups. These effects can influence the compound’s reactivity and stability, making it distinct from other similar organogallium compounds.

Properties

166331-93-7

Molecular Formula

C15H33Ga

Molecular Weight

283.15 g/mol

IUPAC Name

tris(2-methylbutan-2-yl)gallane

InChI

InChI=1S/3C5H11.Ga/c3*1-4-5(2)3;/h3*4H2,1-3H3;

InChI Key

LOQPUMUWUPTDNX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)[Ga](C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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